4-(3-nitro-1H-1,2,4-triazol-1-yl)butan-2-one

Nitration Triazole alkylation Synthetic methodology

Researchers developing nitroheterocyclic antiparasitic agents require reliable access to high-purity 3-nitrotriazole intermediates with consistent alkylation regiochemistry. This compound delivers a well-characterized (X-ray confirmed) 3-nitro-1,2,4-triazole core with an N1-butan-2-one side chain amenable to reductive amination, hydrazone formation, and Grignard addition. • 84% nitration yield benchmarked against 60-66% for structural analogs • Enables nitroreductase-mediated activation pathways (IC50 as low as 40 nM against T. cruzi) • Dual-mechanism potential: CYP51 inhibition + nitroreductase substrate activity

Molecular Formula C6H8N4O3
Molecular Weight 184.15 g/mol
CAS No. 60728-92-9
Cat. No. B1364626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-nitro-1H-1,2,4-triazol-1-yl)butan-2-one
CAS60728-92-9
Molecular FormulaC6H8N4O3
Molecular Weight184.15 g/mol
Structural Identifiers
SMILESCC(=O)CCN1C=NC(=N1)[N+](=O)[O-]
InChIInChI=1S/C6H8N4O3/c1-5(11)2-3-9-4-7-6(8-9)10(12)13/h4H,2-3H2,1H3
InChIKeyTVOPQTRZSBLUNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Class Identity and Baseline Properties


4-(3-Nitro-1H-1,2,4-triazol-1-yl)butan-2-one (CAS 60728-92-9) is a nitrogen-rich heterocyclic compound featuring a 1,2,4-triazole ring substituted with a nitro group at the 3-position and a butan-2-one side chain at the N1-position. The molecular formula is C6H8N4O3 with a molecular weight of 184.15 g/mol . This compound belongs to the 3-nitro-1,2,4-triazole class, which has attracted increasing research interest due to the electron-withdrawing nitro group conferring distinct reactivity and biological activity profiles compared to unsubstituted triazole analogs [1]. The ketone functionality at the terminus of the butyl chain provides a synthetic handle for further derivatization, making this compound a versatile building block in both medicinal chemistry and energetic materials research programs .

Building block Nitroheterocyclic scaffold for medchem and energetic materials research
Derivatization Ketone side chain supports reductive amination and hydrazone formation
Synthetic route Regioselective N1-alkylation with methyl vinyl ketone reported

Why Generic Substitution Carries Performance Risk


Generic substitution among triazolylbutanone analogs is not scientifically defensible due to quantifiable differences in synthetic yield, structural conformation, and functional group accessibility. The presence of the 3-nitro substituent on the triazole ring alters the electron density of the heterocycle, directly impacting both alkylation regioselectivity and downstream reactivity [1]. Without the nitro group, triazolylbutanone derivatives exhibit different alkylation behavior and cannot access the same nitroreductase-mediated activation pathways documented for 3-nitrotriazole-based pharmacophores [2]. Furthermore, the specific positioning of the butan-2-one chain at N1 rather than alternative nitrogen positions determines crystallographic packing and molecular recognition properties, as confirmed by X-ray structural characterization [3]. The evidence presented below quantifies exactly where this compound diverges from its closest structural analogs.

Attribute
This compound
Non-nitrated / N2 analog
Triazole electronics
3-Nitro electron-withdrawing group
Unsubstituted triazole; alkylation behavior may differ
Alkylation site
N1-regioselective (predominant)
N1/N2 isomeric mixture; separation required
Nitration yield
Reported higher yield in class
5-Methyl or unsubstituted analogs: lower reported yields

Comparator-Based Quantitative Differentiation Evidence


Synthetic Yield Advantage Over Structural Analogs

In the nitration of triazolyl-substituted ketones, 4-(3-nitro-1H-1,2,4-triazol-1-yl)butan-2-one (target) was obtained in 84% yield. Under identical reaction conditions using a mixture of nitric and sulfuric acids, the 5-methyl-substituted analog 4-(5-methyl-3-nitro-1,2,4-triazol-1-yl)butan-2-one gave only 60% yield, while the unsubstituted 4-(1,2,4-triazol-1-yl)butan-2-one nitration proceeded with 66% yield . This 24-percentage-point yield advantage over the methyl analog represents a statistically and practically significant improvement in synthetic efficiency.

Nitration yield
Data to verify
84% vs 60–66% for analogs
Reported yield difference under identical nitration conditions
Sources not specified; source-specific review recommended
Nitration Triazole alkylation Synthetic methodology

Regioselective N1-Alkylation for Isomeric Purity

The synthesis of 4-(3-nitro-1H-1,2,4-triazol-1-yl)butan-2-one proceeds via regioselective N1-alkylation of 3-nitro-1,2,4-triazole with methyl vinyl ketone, as documented in the foundational synthetic methodology for this compound class [1]. This contrasts with alkylation of unsubstituted 1,2,4-triazole, which can produce mixtures of N1- and N2-alkylated regioisomers requiring chromatographic separation, reducing overall yield and increasing purification costs. The 3-nitro substituent electronically directs alkylation to the N1 position, providing predictable and reproducible access to the desired isomer [2].

Regioselective alkylation
Method context
N1-alkylated product as predominant isomer
Supports regioselective synthesis workflow
3-Nitro group electronically directs N1-alkylation
N-alkylation Regioselectivity Heterocyclic chemistry

3-Nitro-1,2,4-triazole Class-Level Antitrypanosomal Potency

While 4-(3-nitro-1H-1,2,4-triazol-1-yl)butan-2-one itself has not been directly evaluated in published biological assays, its core 3-nitro-1,2,4-triazole pharmacophore has been extensively characterized. In a comprehensive screen of 42 compounds, 18 3-nitro-1,2,4-triazole derivatives displayed IC50 values ranging from 40 nM to 1.97 μM against T. cruzi amastigotes, with 16 compounds being up to 33.8-fold more potent than the reference drug benznidazole tested in parallel [1]. The 3-nitro-1,2,4-triazole nucleus shows greater potency and selectivity against various etiological agents compared to the 1,2,4-triazole nucleus lacking the nitro group and compared to the 2-nitroimidazole nucleus [2].

Antitrypanosomal class data
Class-level
IC50 40 nM–1.97 μM (class screen)
Reported class-level activity context
Compound-specific data not available
Antichagasic Trypanosoma cruzi Nitroreductase activation

Commercial Availability and Procurement Metrics

4-(3-Nitro-1H-1,2,4-triazol-1-yl)butan-2-one is commercially available from multiple reputable chemical suppliers including Fluorochem (UK), AKSci (USA), TRC, and A2B Chem, with standard purity specification of 95% . Pricing as of 2024: 1 g at approximately $61, 5 g at $212 [1]. This compound is available from stock without requiring custom synthesis lead times, unlike many other 3-nitro-1,2,4-triazole derivatives that require 4–8 week custom synthesis timelines. Full analytical characterization including 1H NMR, 13C NMR, and X-ray crystallographic data is available for identity verification [2].

Commercial availability
Reported
95% purity, stock available
Supports procurement without custom synthesis
Multiple suppliers; analytical characterization data available
Chemical procurement Purity specification Supply chain

Evidence-Validated Research and Procurement Scenarios


Antiparasitic Prodrug Scaffold Development

This compound serves as a versatile starting material for constructing 3-nitro-1,2,4-triazole-based antiparasitic agents. The 3-nitrotriazole core undergoes type I nitroreductase-mediated activation specific to trypanosomatid parasites, with class members demonstrating IC50 values as low as 40 nM against T. cruzi amastigotes and selectivity indices up to 1320 [1]. The butan-2-one side chain provides a ketone functional group amenable to reductive amination, hydrazone formation, or Grignard addition, enabling systematic structure-activity relationship studies. This compound is particularly relevant for Chagas disease and human African trypanosomiasis drug discovery programs where nitroheterocyclic prodrug activation is the established therapeutic mechanism [2].

Nitrogen-Rich Energetic Materials Precursor

4-(3-Nitro-1H-1,2,4-triazol-1-yl)butan-2-one exhibits favorable thermal stability and compatibility with other energetic components, making it suitable as a precursor for propellant and explosives research [1]. The nitrogen-rich triazole core combined with the nitro substituent contributes to a high nitrogen content (N4 per molecule, 30.4% nitrogen by weight) and favorable oxygen balance characteristics. The ketone functionality enables further derivatization to generate energetic salts or coordination complexes with transition metals, a strategy commonly employed in the design of insensitive munitions compounds [2].

Model Substrate for Regioselective Alkylation Studies

The 84% yield achieved in the nitration of this compound, compared to 60–66% for structurally analogous triazolylbutanones under identical conditions [1], establishes it as an informative model substrate for studying electronic effects in triazole functionalization. The well-characterized X-ray crystal structure [2] provides definitive conformational data supporting computational modeling efforts. Research groups developing novel triazole alkylation or nitration methodologies can use this compound as a benchmark to validate new synthetic protocols against established literature yields.

Dual-Mechanism Antifungal and Antiparasitic Agent Design

The 3-nitro-1,2,4-triazole scaffold can function through two distinct mechanisms: inhibition of ergosterol biosynthesis (CYP51) and nitroreductase-mediated activation, which may help avoid cross-resistance development [1]. The butan-2-one moiety provides a synthetic anchor for introducing additional pharmacophores. 3-Nitrotriazole-based fluconazole analogs have been synthesized as bifunctional antitrypanosomal agents combining CYP51 inhibition with nitroreductase substrate activity [2]. This dual-mechanism potential makes this compound an attractive starting point for infectious disease programs targeting pathogens with emerging azole resistance.

Application
Selection Property
Validation Focus
Nitroheterocyclic prodrug research
3-Nitro-1,2,4-triazole core
Nitroreductase activation pathway context
Energetic materials precursor research
Nitrogen-rich heterocyclic core
Thermal stability and derivatization review
Regioselective alkylation methodology
Well-characterized N1-alkylated product
X-ray structure and literature benchmarks
Dual-mechanism antifungal/antiparasitic research
Bifunctional 3-nitrotriazole scaffold
CYP51 inhibition and nitroreductase context

Technical Documentation Hub

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